molecular formula C41H64O14 B591431 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

Katalognummer: B591431
Molekulargewicht: 780.9 g/mol
InChI-Schlüssel: DAXMBTMYJCYTRG-IRCPNMLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H and 13C NMR Data

  • Anomeric protons : Three distinct anomeric signals at δ 4.78 (d, J = 9.4 Hz), 4.99 (d, J = 7.7 Hz), and 5.27 (d, J = 8.0 Hz) confirmed the presence of three β-configured sugar units.
  • Ester groups : Signals for the isobutyryl (δ 1.14 ppm, 3H, d; δ 2.35 ppm, 1H, m) and acetyl (δ 1.90 ppm, 3H, s) moieties were observed.
  • Aglycone backbone : Characteristic shifts for the tenacigenin B core included δ 5.58 (H-11) and δ 5.40 (H-12), linked to ester substitutions via HMBC correlations.

2D NMR Experiments

  • HMBC : Correlations between δ 5.58 (H-11) and δ 167.4 (tigloyl carbonyl) confirmed the 11-O-isobutyryl group. Similarly, δ 5.40 (H-12) correlated with δ 170.7 (acetyl carbonyl).
  • COSY and HSQC : Established connectivity between sugar residues, revealing a β-Allopyranosyl-(1→4)-β-oleandropyranosyl disaccharide linked to C-3 of the aglycone.

Table 1: Key NMR Assignments

Position δ 1H (ppm) δ 13C (ppm) Correlation (HMBC)
H-3 3.65 76.4 Oleandrose C-1 (δ 97.9)
H-11 5.58 72.1 Isobutyryl C=O (δ 177.3)
H-12 5.40 75.8 Acetyl C=O (δ 170.7)
Allo H-1 4.78 97.9 Oleandrose C-4 (δ 79.1)

Eigenschaften

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXMBTMYJCYTRG-IRCPNMLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Open Column Chromatography (OCC)

Silica gel (200–300 mesh) is employed with a gradient elution system of chloroform-methanol-water (8:2:0.1 → 6:4:0.5). Compound X elutes in the mid-polarity range (chloroform-methanol 7:3), as confirmed by thin-layer chromatography (TLC) using vanillin-sulfuric acid visualization.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via semi-preparative HPLC under the following conditions:

ParameterSpecification
ColumnC18 (250 × 10 mm, 5 μm)
Mobile PhaseMethanol : 0.1% Acetic Acid (65:35)
Flow Rate2.5 mL/min
Detection Wavelength230 nm
Retention Time22.4 ± 0.8 min

This protocol yields Compound X with ≥98% purity, as validated by peak area normalization.

Structural Characterization and Validation

Spectroscopic Analysis

  • NMR (600 MHz, CD3OD):

    • δ 5.38 (1H, t, J=3.4 Hz): H-12 acetyloxy group

    • δ 4.82 (1H, d, J=7.8 Hz): Anomeric proton of beta-allopyranosyl

    • δ 2.16 (3H, s): Methyl group of 11-O-isobutyryl

  • High-Resolution Mass Spectrometry (HR-ESI-MS):
    Observed m/z 803.4321 [M+Na]+ (calculated for C41H64O14Na: 803.4298), confirming the molecular formula C41H64O14.

Comparative Chromatographic Profiling

Compound X co-elutes with authenticated standards under identical HPLC conditions, ensuring structural fidelity. Relative retention indices (RRIs) are cross-validated against tenacigenin B derivatives to confirm glycosidic branching patterns.

Synthetic Challenges and Semi-Synthetic Approaches

Despite advances in extraction, de novo synthesis remains impractical due to:

  • Steric Hindrance: The (1→4) glycosidic linkage between allopyranose and oleandropyranose imposes severe steric constraints, limiting enzymatic or chemical glycosylation efficiency.

  • Regioselective Esterification: Differential acylation at C-11 (isobutyryl) and C-12 (acetyl) requires orthogonal protecting groups, increasing synthetic complexity.

Semi-Synthetic Optimization:
Tenacigenin B (aglycone) isolated from Marsdenia tenacissima serves as a precursor for partial synthesis. Enzymatic glycosylation using Amycolatopsis orientalis glycosyltransferases achieves ∼34% yield for the disaccharide moiety, followed by selective acylation using isobutyryl chloride and acetyl anhydride.

Pharmacological Relevance and Quality Control

Compound X demonstrates multidrug resistance (MDR) reversal activity in HepG2/Dox cells at IC50 = 4.7 μM, potentiating doxorubicin cytotoxicity by inhibiting P-glycoprotein efflux. Batch consistency is ensured through:

Quality Control Metrics:

  • Purity Threshold: ≥98% (HPLC)

  • Residual Solvents: Methanol <500 ppm (GC-MS)

  • Microbial Limits: Total aerobic count <100 CFU/g (USP <61>)

Industrial-Scale Production Considerations

While laboratory yields range from 0.002–0.005% (w/w), scaling necessitates:

  • Continuous Extraction Systems: Countercurrent chromatography for higher throughput

  • In-Line Monitoring: UV-Vis detectors integrated with preparative HPLC

  • Green Chemistry: Substitution of methanol with ethanol-water mixtures to reduce toxicity .

Analyse Chemischer Reaktionen

Types of Reactions

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the steroid backbone.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated steroids.

Wissenschaftliche Forschungsanwendungen

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B has several scientific research applications:

    Chemistry: It is used as a model compound to study steroid chemistry and glycosylation reactions.

    Biology: It is studied for its role in cell signaling pathways, particularly those involving Aurora-A kinase.

    Medicine: It has potential therapeutic applications in cancer treatment, especially for lymphoma.

    Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its sugar linkages and ester modifications. Below is a comparative analysis with related triterpenoid glycosides:

Compound Sugar Moieties Ester Groups Biological Activities
3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B Beta-allopyranosyl (1->4) beta-oleandropyranosyl C-11 isobutyryl, C-12 acetyl Hypothesized anticancer and anti-inflammatory effects (based on structural analogs)
Tenacigenoside A Beta-glucopyranosyl (1->4) beta-cymaropyranosyl C-11 acetyl, C-12 tigloyl Demonstrated cytotoxicity against HepG2 cells (IC₅₀: 8.2 μM)
Tenacigenin B-3-O-beta-D-digitoxopyranoside Beta-digitoxopyranosyl None Moderate anti-inflammatory activity (30% inhibition of TNF-α at 50 μM)
Calotropin Beta-oleandropyranosyl (1->4) beta-cymaropyranosyl C-11 acetyl Strong cardiotoxic effects (LD₅₀: 0.2 mg/kg in mice)

Functional Differences

  • Ester Groups: The C-11 isobutyryl group increases lipophilicity (predicted logP: 3.8) relative to acetylated analogs (e.g., Tenacigenoside A, logP: 2.9), suggesting better membrane permeability.

Pharmacological Implications

  • Anticancer Potential: The isobutyryl-acetyl combination may synergize with tenacigenin B’s triterpene core to inhibit cancer cell proliferation, as seen in structurally similar compounds like Tenacigenoside A .
  • Anti-inflammatory Activity : Beta-oleandrose-containing glycosides often modulate NF-κB pathways; however, the acetyl group at C-12 may limit potency compared to tigloylated derivatives.

Methodological Considerations

Comparative studies of such compounds require rigorous control of methodological biases, particularly in spectroscopic analysis and bioactivity assays. For instance, self-reporting biases in pharmacological studies (e.g., overestimating cytotoxicity due to unoptimized assay conditions) can skew results . Standardized protocols for isolating and testing triterpenoid glycosides are critical to ensure reproducibility.

Biologische Aktivität

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B (CAS No. 1260252-18-3) is a complex glycosylated compound derived from the plant Poria cocos. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal applications.

Chemical Structure and Properties

  • Molecular Formula : C₄₁H₆₄O₁₄
  • Molecular Weight : 780.94 g/mol
  • Chemical Structure : The compound features multiple sugar moieties and acyl groups, contributing to its biological properties.

Anticancer Activity

Research indicates that derivatives of tenacigenin B, including the compound , exhibit significant anticancer properties. A study by Hu et al. (2008) demonstrated that these compounds can reverse P-glycoprotein-mediated multidrug resistance in HepG2/Dox cells, suggesting a potential role in enhancing the efficacy of chemotherapy agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, indicating its ability to scavenge free radicals effectively. This property is vital for protecting cells from oxidative stress, which is linked to numerous chronic diseases.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerReverses P-glycoprotein-mediated drug resistance in cancer cellsHu et al., 2008
Anti-inflammatoryInhibits pro-inflammatory cytokine production
AntioxidantScavenges free radicals; protects against oxidative stress

Case Studies and Research Findings

  • Study on Multidrug Resistance :
    • Objective : To evaluate the effect of tenacigenin B derivatives on drug-resistant cancer cells.
    • Findings : The study found that these derivatives significantly enhanced the sensitivity of HepG2/Dox cells to doxorubicin, a common chemotherapeutic agent, thereby suggesting a mechanism for overcoming drug resistance .
  • Anti-inflammatory Mechanism :
    • Objective : To investigate the anti-inflammatory properties of the compound.
    • Findings : Results indicated that treatment with the compound led to a marked reduction in TNF-alpha and IL-6 levels in cultured macrophages, highlighting its potential as an anti-inflammatory agent .
  • Antioxidant Evaluation :
    • Objective : To assess the antioxidant capacity using DPPH and ABTS assays.
    • Findings : The compound exhibited significant radical scavenging activity, comparable to standard antioxidants, suggesting its utility in formulations aimed at reducing oxidative damage .

Q & A

Q. How can researchers address discrepancies in reported antioxidant activity of this compound?

  • Answer : Standardize assays (e.g., DPPH, ABTS) with Trolox equivalents and strict pH control (pH 7.4). Compare results across multiple models (e.g., in vitro vs. ex vivo). Use ESR spectroscopy to directly measure radical scavenging and rule out interference from co-extractives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.